6-((o-Fluorobenzyl)thio)purine
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Overview
Description
6-((o-Fluorobenzyl)thio)purine is a synthetic compound that belongs to the class of thiopurines. Thiopurines are known for their diverse applications in medicine, particularly in the treatment of various inflammatory and autoimmune diseases. This compound is characterized by the presence of a fluorobenzyl group attached to the purine ring via a sulfur atom, which imparts unique chemical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((o-Fluorobenzyl)thio)purine typically involves the reaction of 6-mercaptopurine with o-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-((o-Fluorobenzyl)thio)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
6-((o-Fluorobenzyl)thio)purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its immunosuppressive and anti-inflammatory properties, similar to other thiopurines like azathioprine and mercaptopurine.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((o-Fluorobenzyl)thio)purine involves its incorporation into cellular DNA and RNA, leading to the disruption of nucleic acid synthesis. This results in the inhibition of cell proliferation, particularly in rapidly dividing cells such as those found in the immune system. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thiopurine S-methyltransferase (TPMT), which play crucial roles in its bioactivation and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Azathioprine
- 6-Mercaptopurine
- 6-Thioguanine
Comparison
6-((o-Fluorobenzyl)thio)purine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties compared to other thiopurines. This modification can influence the compound’s pharmacokinetics, bioavailability, and therapeutic efficacy. While azathioprine, 6-mercaptopurine, and 6-thioguanine are well-established in clinical practice, this compound offers potential advantages in terms of targeted drug delivery and reduced off-target effects .
Properties
CAS No. |
3798-86-5 |
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Molecular Formula |
C12H9FN4S |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9FN4S/c13-9-4-2-1-3-8(9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChI Key |
ZTWLCYDGHGMYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)F |
Origin of Product |
United States |
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